(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
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Overview
Description
(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is an organic compound that features a chlorophenyl group, a furan ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of (2-chlorophenyl)methyl isocyanate with (E)-2-(furan-2-yl)ethenyl alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate: Unique due to the presence of both a chlorophenyl group and a furan ring.
(2-chlorophenyl)methyl N-[(E)-2-(thiophen-2-yl)ethenyl]carbamate: Similar structure but with a thiophene ring instead of a furan ring.
(2-chlorophenyl)methyl N-[(E)-2-(pyridin-2-yl)ethenyl]carbamate: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the furan ring, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-13-6-2-1-4-11(13)10-19-14(17)16-8-7-12-5-3-9-18-12/h1-9H,10H2,(H,16,17)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHWBOHIFYKZGX-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NC=CC2=CC=CO2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)N/C=C/C2=CC=CO2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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